[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
Description
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine is a secondary amine featuring a cyclopropyl group and a 4-methylphenoxy ethyl moiety.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNETIHJBVJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate alkylating agent to form 4-methylphenoxyalkane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation steps.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.
Purification Techniques: Utilizing distillation, crystallization, and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Overview
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine is an organic compound with the molecular formula C12H17NO. It features a cyclopropyl group, an ethylamine chain, and a 4-methylphenoxy substituent. This compound has garnered attention in various fields, including medicinal chemistry, catalysis, and materials science, due to its unique structural properties and potential biological activities.
Medicinal Chemistry
- Pharmaceutical Development : The compound is being investigated for its potential therapeutic properties. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development targeting specific receptors or enzymes involved in diseases.
- Biochemical Studies : Research has shown that this compound can modulate enzyme activity, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic use. For example, studies have explored its binding affinity to various enzymes using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Catalysis
- Ligand in Catalytic Reactions : The compound serves as a ligand in various catalytic processes, enhancing the efficiency of chemical transformations. Its ability to stabilize transition states makes it valuable in organic synthesis . It can facilitate reactions such as oxidation and substitution, leading to the formation of diverse organic products.
Material Science
- Development of New Materials : this compound is utilized in formulating new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in industrial applications .
Case Study 1: Binding Affinity and Enzyme Interaction
A study investigated the interaction of this compound with various enzymes relevant to metabolic disorders. Using SPR techniques, researchers found that modifications to the phenoxy group significantly affected binding affinity and enzyme inhibition rates. This research highlights the compound's potential as a lead candidate for developing enzyme inhibitors targeting metabolic pathways.
Case Study 2: Catalytic Efficiency
In a series of experiments, this compound was tested as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated that this compound improved reaction yields compared to traditional ligands, showcasing its effectiveness in facilitating complex organic transformations.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | Substituents/Modifications | Molecular Formula | CAS Number | Key Properties/Notes |
|---|---|---|---|---|
| [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine | Cyclopropyl + 4-methylphenoxy ethylamine | Likely C₁₂H₁₇NO | Not specified | Phenoxy group enhances polarity; cyclopropane restricts conformation . |
| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | Cyclopropyl + 2-methylphenyl ethylamine | C₁₂H₁₇N | 56595-04-1 | Lacks oxygen in aryl-ethyl linkage; lower polarity compared to phenoxy analog . |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | Cyclopropylethyl + 2,4-dimethoxyphenylmethyl | C₁₄H₂₁NO₂ | 2059944-97-5 | Methoxy groups increase electron density; bulkier substituents may hinder binding . |
| 1-Cyclopropyl-2-(4-methylphenyl)ethylamine | Cyclopropyl + 4-methylphenyl ethylamine (no oxygen) | Likely C₁₃H₁₉N | Not specified | Absence of phenoxy oxygen reduces hydrogen-bonding potential . |
| [1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine | Cyclopropyl + 2,4-dimethylphenoxy ethylamine | Likely C₁₃H₁₉NO | Not specified | Additional methyl group increases steric bulk; may alter receptor interactions . |
Physicochemical and Functional Properties
- Steric Effects: Compounds with bulkier substituents (e.g., 2,4-dimethoxyphenyl or 2,4-dimethylphenoxy groups) exhibit increased steric hindrance, which could reduce binding affinity in biological targets .
- Conformational Rigidity : The cyclopropane ring imposes torsional strain, limiting rotational freedom. This feature is shared across analogs but may be modulated by adjacent substituents .
Biological Activity
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine is a cyclopropylamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The molecular formula of this compound can be represented as follows:
This compound features a cyclopropyl group attached to an ethylamine chain, which is further substituted with a 4-methylphenoxy group. The structural characteristics are crucial for its biological activity, particularly in terms of receptor binding and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related cyclopropylamines have demonstrated efficacy against prostate cancer cells by inducing apoptosis through specific receptor interactions .
- Neuropharmacological Effects : Cyclopropylamines are often explored for their potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. The structural motif may influence serotonin or dopamine receptor activity .
- Inhibition of Enzymatic Activity : Some derivatives of cyclopropylamines have been identified as inhibitors of key enzymes such as lysine-specific demethylase (LSD1), which plays a role in epigenetic regulation and cancer progression .
Antitumor Activity
A study evaluating the effects of various cyclopropylamine derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Neuropharmacological Studies
In a series of pharmacological evaluations, this compound demonstrated modulation of serotonin receptors, suggesting potential antidepressant-like effects. Behavioral assays in animal models indicated reduced anxiety-like behaviors, supporting its therapeutic potential in mood disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity | |
| Neuropharmacological | Modulation of serotonin receptors | |
| Enzyme Inhibition | Inhibition of LSD1 |
Table 2: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | PC3 (Prostate) | 700 |
| N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide | CCRF-CEM (Leukemia) | 900 |
| N-(2-(1-[2-(4-chloro-phenoxy)-phenylamino]-but-2-enyl)-phenyl)-acetamide | Various | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, and how can reaction yields be optimized?
- Methodological Answer :
- Stepwise synthesis : Use multi-step protocols involving cyclopropane ring formation followed by coupling with 4-methylphenol derivatives. details General Procedures A–D (e.g., alkylation, amination, and nitro reduction) for structurally similar amines, achieving yields of 31–69% .
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2–2.0 equivalents of amine precursors) to improve yields. Monitor intermediates via TLC or HPLC .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons from the 4-methylphenoxy group (δ 6.7–7.2 ppm). Compare with analogs in and .
- HRMS : Validate molecular weight (C₁₃H₁₉NO predicted: 205.1467 g/mol) with data from and .
- X-ray crystallography : For crystalline derivatives, use methods in to resolve bond angles and confirm stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro derivatives in ) .
- Waste disposal : Segregate halogenated byproducts (if present) and consult institutional guidelines for amine waste ( ) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Model transition states for cyclopropane ring-opening reactions using software like Gaussian. Compare with crystallographic data in .
- Retrosynthetic analysis : Use AI tools (e.g., Template_relevance models in ) to propose feasible precursors, though avoid BenchChem due to reliability concerns .
Q. How should researchers address contradictory data in spectroscopic characterization of this compound?
- Methodological Answer :
- Case study : If ¹H NMR shows unexpected splitting (e.g., for cyclopropyl protons), consider dynamic effects or impurities. Re-crystallize the compound () and re-acquire spectra .
- Cross-validation : Compare HRMS () and IR data with PubChem entries () to resolve discrepancies .
Q. What strategies enable the study of structure-activity relationships (SAR) for this amine in pharmacological contexts?
- Methodological Answer :
- Analog synthesis : Modify the cyclopropyl or phenoxy group (e.g., fluorination as in ) and test bioactivity .
- In vitro assays : Use protocols from to assess binding affinity or metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
